molecular formula C12H18N2O3 B2759888 Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate CAS No. 1268000-75-4

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Cat. No. B2759888
CAS RN: 1268000-75-4
M. Wt: 238.287
InChI Key: JEWJBHNDBMTPMN-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular weight of 238.29 . It is also known as tert-Butyl N-(3-hydroxypropyl)carbamate .


Synthesis Analysis

The synthesis of this compound involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) . This indicates that the compound has a molecular structure with 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, it can participate in copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides . It can also undergo a Hofmann rearrangement in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide .

It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1504557-58-7 .

Scientific Research Applications

Antibiotic Synthesis

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate: is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

Asymmetric Synthesis of N-Heterocycles

The compound is used in the synthesis of N-heterocycles via sulfinimines, which are crucial in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant in many natural products and therapeutically applicable compounds .

Palladium-Catalyzed Synthesis

It has been utilized in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . This method is essential for producing intermediates used in various chemical syntheses .

Synthesis of Tetrasubstituted Pyrroles

The compound is involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in pharmaceuticals and materials science .

Chiral Auxiliary in Stereoselective Synthesis

As a chiral auxiliary, it plays a role in the stereoselective synthesis of amines and their derivatives. The tert-butyl group serves as a powerful chiral directing group, which is crucial for achieving the desired stereochemistry in the final product .

Activation of Imines

In organic synthesis, the tert-butyl group activates imines for the addition of various nucleophiles. This activation is a key step in many synthetic pathways, leading to a wide range of chemical products .

Intermediate in Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its role in the construction of complex molecules is vital for the development of new drugs and treatments .

Research and Development of New Antibacterial Agents

Given its role in the synthesis of ceftolozane, researchers are exploring its potential in the development of new antibacterial agents, especially those effective against resistant strains of bacteria .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Mechanism of Action

Target of Action

Compounds with similar structures are often used as protecting agents for the amino group in organic synthesis , suggesting that its targets could be enzymes or receptors that interact with the amino group.

Mode of Action

It’s known that the compound contains a tert-butyl carbamate (boc) group , which is commonly used to protect amino groups in organic synthesis. This suggests that the compound might interact with its targets by releasing the protected amino group under specific conditions, thereby modulating the activity of the target.

Pharmacokinetics

The compound’s polar structure suggests that it might have good solubility in polar solvents , which could potentially influence its absorption and distribution in the body.

Action Environment

Factors such as ph and temperature could potentially affect the stability of the compound and its ability to release the protected amino group .

properties

IUPAC Name

tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWJBHNDBMTPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268000-75-4
Record name tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
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